An In-Depth Technical Guide to 4'-C-azido-3'-deoxy-3'-fluoro-Uridine: A Potent Nucleoside Analog for Antiviral Research
An In-Depth Technical Guide to 4'-C-azido-3'-deoxy-3'-fluoro-Uridine: A Potent Nucleoside Analog for Antiviral Research
This guide provides a comprehensive technical overview of 4'-C-azido-3'-deoxy-3'-fluoro-Uridine, a synthetically derived nucleoside analog of significant interest in the field of antiviral drug development. We will delve into its unique structural characteristics, physicochemical properties, a plausible synthetic route, and the molecular mechanisms that underpin its potential therapeutic activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this promising compound.
Part 1: Molecular Structure and Stereochemical Insights
4'-C-azido-3'-deoxy-3'-fluoro-Uridine is a meticulously designed molecule that introduces three critical modifications to the natural uridine nucleoside: an azido (N₃) group at the 4' position, a fluorine (F) atom at the 3' position, and the removal of the 3'-hydroxyl group (deoxy). Each modification is a deliberate engineering choice to bestow specific, advantageous properties.
The most profound structural consequence of these modifications is the influence on the furanose ring's conformation, often referred to as the "sugar pucker." The bulky and sterically demanding azido group at the 4' position forces the sugar ring into a C3'-endo (North) conformation.[1][2][3] This is a pivotal feature because the North conformation mimics the geometry of a nucleotide as it is being incorporated into a growing DNA or RNA chain by a polymerase. This conformational mimicry is hypothesized to enhance the molecule's recognition and binding by viral polymerases over host cellular polymerases, forming the basis of its selective antiviral activity. The 3'-fluoro group further contributes to stabilizing this pucker and modulates the electronic properties of the sugar-phosphate backbone upon incorporation.
Part 2: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of 4'-C-azido-3'-deoxy-3'-fluoro-Uridine are summarized below.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 1-((2R,3S,4S,5R)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | IUPAC Nomenclature |
| CAS Number | 1365258-17-8 | [4][5] |
| Molecular Formula | C₉H₁₀FN₅O₄ | Derived from Structure |
| Molecular Weight | 287.21 g/mol | Derived from Formula |
| Solubility | Soluble in DMSO and DMF; moderately soluble in aqueous buffers like PBS. | Based on general properties of similar nucleoside analogs.[6] |
| Stability | The presence of a fluorine atom on the sugar moiety is known to increase stability, particularly under acidic conditions.[7] | Structure-Activity Relationship Studies.[7] |
Representative Spectroscopic Data
While a complete spectral analysis for this specific uridine analog is not publicly available, data from the closely related cytosine analog, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine, provides excellent representative values for spectroscopic characterization.[2]
| Spectroscopy | Characteristic Feature | Interpretation |
| IR (KBr) | ~2118 cm⁻¹ | Strong, sharp peak characteristic of the N₃ (azide) asymmetric stretch.[2] |
| ¹H NMR | Complex multiplets for sugar protons (H-1' to H-5'). | The coupling constants, particularly the large J-values associated with the fluorine atom, are critical for confirming the stereochemistry of the sugar ring. |
| ¹³C NMR | Resonances for 9 carbon atoms. | The chemical shifts of C-3' and C-4' are significantly influenced by the electronegative fluorine and azido substituents, respectively. |
| ¹⁹F NMR | Singlet or doublet of doublets around -200 ppm. | Confirms the presence and electronic environment of the single fluorine atom.[2] |
| HRMS (ESI-TOF) | Calculated [M+H]⁺: 288.0799 | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition.[2] |
Part 3: Rationale-Driven Synthesis Pathway
The synthesis of 4'-substituted nucleosides is a non-trivial process that requires precise stereochemical control. The following pathway is adapted from established methods for similar 4'-azido nucleosides and highlights the causal logic behind each step.[1][2]
Experimental Protocol: Plausible Synthesis of 4'-C-azido-3'-deoxy-3'-fluoro-Uridine
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Protection and Activation: Begin with a commercially available, appropriately protected uridine or arabinofuranoside precursor. The use of protecting groups (e.g., benzoyl, TBDMS) on the hydroxyl functions is essential to prevent unwanted side reactions and to direct reactivity to the desired position.
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Formation of the 4'-Exocyclic Methylene Intermediate: A key strategic step involves the elimination of the 5'-hydroxyl group to form a 4',5'-unsaturated (exocyclic methylene) intermediate. This is the crucial step that sets the stage for introducing the 4'-substituent. This transformation is often achieved via a two-step process involving iodination of the 5'-OH followed by base-induced elimination.[2] The rationale here is to create a reactive center at the 4'-position.
-
Stereoselective Azido-Iodination: The 4'-methylene intermediate is then treated with iodine azide (IN₃), often generated in situ from iodine monochloride (ICl) and sodium azide (NaN₃). This reaction proceeds stereoselectively to install the azido group at the 4'-position and an iodine atom at the 5'-position. The stereochemical outcome is dictated by the steric environment of the furanose ring.[1][2]
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Oxidative Displacement and Deprotection: The 5'-iodo group is subsequently displaced to re-install the 5'-hydroxyl group, a step that can be assisted by an oxidizing agent. Finally, all protecting groups are removed under appropriate acidic or basic conditions to yield the target compound, 4'-C-azido-3'-deoxy-3'-fluoro-Uridine.
Synthesis Workflow Diagram
Caption: Multi-step synthesis of 4'-azido nucleosides.
Part 4: Mechanism of Action and Biological Significance
The therapeutic potential of 4'-C-azido-3'-deoxy-3'-fluoro-Uridine is rooted in its function as a nucleoside reverse transcriptase inhibitor (NRTI), a cornerstone class of antiviral drugs.[2] The mechanism is a multi-stage process that ultimately sabotages viral replication.
-
Cellular Uptake and Anabolic Phosphorylation: Upon entering a host cell, facilitated by nucleoside transporters, the uridine analog is not yet active. It must be converted into its 5'-triphosphate form by a series of host cell kinases.[7][8] This three-step phosphorylation is a critical activation cascade; the efficiency of the first phosphorylation step is often the rate-limiting factor for the drug's potency.[8] The C3'-endo conformation induced by the 4'-azido group is thought to enhance the efficiency of this phosphorylation process.[3]
-
Competitive Inhibition and Chain Termination: The resulting 4'-C-azido-3'-deoxy-3'-fluoro-Uridine triphosphate (N₃-F-UTP) is a molecular mimic of the natural deoxyuridine triphosphate (dUTP). It competes with the natural substrate for the active site of viral polymerases, such as HIV reverse transcriptase.[7][9]
-
Irreversible Chain Termination: Once incorporated into the nascent viral DNA or RNA strand, it halts further elongation. The bulky 4'-azido group creates a steric clash that prevents the incoming natural nucleotide from being added.[7] This act of incorporation and subsequent blockage of the polymerase is known as chain termination, which effectively stops viral replication.[9]
Biological Pathway Diagram
Caption: Bioactivation and mechanism of action for 4'-azido nucleosides.
Part 5: A Self-Validating Experimental Protocol for In Vitro Evaluation
To assess the efficacy of a novel compound like 4'-C-azido-3'-deoxy-3'-fluoro-Uridine, a robust and reliable in vitro assay is required. The following protocol for an HIV-1 Reverse Transcriptase (RT) inhibition assay is designed to be self-validating through the inclusion of rigorous controls.
Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the triphosphate form of the test compound against recombinant HIV-1 RT.
-
Materials & Reagents:
-
Test Compound: 4'-C-azido-3'-deoxy-3'-fluoro-Uridine 5'-triphosphate.
-
Positive Control: Azidothymidine triphosphate (AZT-TP).
-
Enzyme: High-purity recombinant HIV-1 RT.
-
Template/Primer: Poly(rA)/Oligo(dT)₁₂₋₁₈.
-
Substrate: [³H]-dTTP (radiolabeled deoxythymidine triphosphate).
-
Reaction Buffer: Tris-HCl, KCl, MgCl₂, DTT, pH 8.0.
-
Stop Solution: 10% Trichloroacetic acid (TCA), 20 mM Sodium Pyrophosphate.
-
Glass fiber filters and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compound triphosphate and the AZT-TP positive control in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the poly(rA)/oligo(dT) template/primer, and [³H]-dTTP to each well.
-
Add the serially diluted test compound or controls to the appropriate wells.
-
Assay Controls (Crucial for Validation):
-
No Inhibitor Control (100% Activity): Contains all components except the inhibitor.
-
No Enzyme Control (Background): Contains all components except the HIV-1 RT.
-
Positive Control: Contains all components plus serial dilutions of AZT-TP.
-
-
Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the "No Enzyme Control."
-
Incubate the plate at 37°C for 1 hour.
-
Terminate the reaction by adding the cold Stop Solution.
-
Transfer the reaction mixtures to glass fiber filters and wash thoroughly with 5% TCA and then ethanol to precipitate the newly synthesized radiolabeled DNA.
-
-
Data Analysis:
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Subtract the background counts (from the "No Enzyme Control") from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "No Inhibitor Control."
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The results from the AZT-TP positive control must fall within the expected range for the assay to be considered valid.
-
References
-
Maag, H., et al. (1994). Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. Journal of Medicinal Chemistry. Available at: [Link][1][10]
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Chang, J., et al. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research. Available at: [Link][3][7]
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ResearchGate. (n.d.). Examples of 4′-substituted nucleoside analogs displaying antiviral activity. ResearchGate. Available at: [Link][9]
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Gong, Y., et al. (2012). Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents. Molecules. Available at: [Link][2]
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NextSDS. (n.d.). 4'-C-azido-3'-deoxy-3'-fluoro-Uridine — Chemical Substance Information. NextSDS. Available at: [Link][4]
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MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. Available at: [Link][8]
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Kovalev, N., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences. Available at: [Link]
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NextSDS. (n.d.). 4'-C-Azido-3'-deoxy-3'-fluorocytidine — Chemical Substance Information. NextSDS. Available at: [Link][5]
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